2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol
Description
Properties
CAS No. |
5341-76-4 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(methoxymethyl)-2,4-dimethylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O3/c1-8(5-10)4-9(2,6-11)7-12-3/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
KQWPPKFUTRANJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(CO)COC)CO |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a pentane backbone with hydroxyl groups at positions 1 and 5, a methoxymethyl group at position 2, and methyl groups at positions 2 and 4. Its molecular formula is , with a molecular weight of 176.253 g/mol. The stereochemistry and branching impose challenges in regioselective synthesis, necessitating tailored strategies for introducing substituents.
Key Physicochemical Properties
Data aggregated from multiple sources reveal critical properties influencing synthesis design:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 292.3°C at 760 mmHg | |
| Density | 0.985 g/cm³ | |
| Flash Point | 130.6°C | |
| Vapor Pressure | 0.000198 mmHg at 25°C | |
| Solubility | Likely polar aprotic solvents |
High boiling and flash points suggest thermal stability, enabling reactions at elevated temperatures. Low vapor pressure reduces volatility, favoring batch processes.
Synthetic Strategies and Literature Findings
Direct Synthesis from Precursor Diols
Industrial and Laboratory-Scale Considerations
Yield Optimization
LookChem highlights unspecified "feasible synthesis routes with the highest yield". Industrial processes likely favor cost-effective, high-volume methods, such as continuous-flow systems for hydrolysis or etherification. Pilot-scale trials would require optimizing:
Byproduct Management
Branching and ether linkages risk side reactions, including:
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydroxyl groups can also form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.
Comparison with Similar Compounds
Structural Analog: 2,4-Dimethylpentane-1,5-diol
- Structure : Lacks the methoxymethyl group at position 2.
- Properties: Molecular weight 132.20 g/mol (C₇H₁₆O₂).
- Reactivity: In , this diol undergoes enzymatic desymmetrization to mono- and diacetates, demonstrating selective reactivity at hydroxyl groups. The methoxymethyl variant may exhibit altered reaction kinetics due to steric or electronic effects from the ether group .
Analog with Aromatic Substitutents: 2-Methyl-4-phenylpentane-2,4-diol
- Structure : Features a phenyl group at position 4 instead of methyl.
Methoxy-Substituted Diols: 4-Methoxynaphthalene-1,5-diol
- Structure : Aromatic naphthalene core with methoxy and hydroxyl groups.
- Properties: Exhibits anti-inflammatory activity by inhibiting LPS-induced NO production in RAW264.7 cells (IC₅₀ ~10 µM) . Unlike the aliphatic target compound, this analog’s planar structure facilitates π-π interactions in receptor binding.
Functionalized Diol: 2-(4-Methoxy-phenyl)-3-methyl-butane-2,3-diol
- Structure : Combines methoxy-phenyl and methyl groups on a butane backbone.
- Properties : The shorter chain (butane vs. pentane) and aromatic substitution may limit conformational flexibility compared to the target compound. Such structural differences influence applications in catalysis or drug design .
Physicochemical and Reactivity Trends
- Solubility : The methoxymethyl group in the target compound likely enhances solubility in ethers and alcohols compared to purely aliphatic diols (e.g., 2,4-dimethylpentane-1,5-diol) .
- Synthetic Utility : highlights that diols like 2,4-dimethylpentane-1,5-diol are key intermediates in multi-step syntheses, undergoing selective protection (e.g., silylation, acetylation). The methoxymethyl group could alter reaction pathways by introducing steric hindrance or competing reactive sites .
Biological Activity
2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol (CAS No. 5341-76-4) is a chemical compound featuring a methoxymethyl group and two hydroxyl groups. Its unique structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C9H20O3, with a molecular weight of 176.25 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 5341-76-4 |
| Molecular Formula | C9H20O3 |
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | KQWPPKFUTRANJS-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to participate in hydrogen bonding and other molecular interactions due to the presence of hydroxyl groups. These interactions may influence its solubility and reactivity with various biological targets.
Interaction with Biological Targets
The compound's methoxymethyl group enhances its reactivity by allowing for potential substitutions or modifications that can lead to different biological effects. The hydroxyl groups are crucial for forming hydrogen bonds with biomolecules, which can modulate enzyme activities or receptor interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of certain bacteria.
- Antiproliferative Effects : In vitro studies have demonstrated that it may inhibit the proliferation of cancer cell lines. The mechanism involves disrupting cellular processes essential for tumor growth.
Research Findings and Case Studies
Several studies have investigated the biological effects and mechanisms of action associated with this compound:
- Antimicrobial Studies : A study highlighted the compound's potential against Staphylococcus aureus, showing significant inhibition at specific concentrations . This suggests its utility in developing new antimicrobial agents.
- Cell Line Studies : Research involving human cancer cell lines indicated that the compound could reduce cell viability significantly. For instance, it was tested against HeLa cells (cervical cancer) and A549 cells (lung cancer), where it exhibited IC50 values indicating effective antiproliferative activity .
- Mechanistic Insights : In silico studies have provided insights into how this compound interacts with key proteins involved in bacterial resistance mechanisms. This could pave the way for novel therapeutic strategies targeting resistant strains .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 3,3-Bis(methoxymethyl)-2,4-dimethylheptane | Not available | Anti-inflammatory and antimicrobial |
| 1-(3-Butoxy-2,2-dimethylpropoxy)butane | 96497-09-5 | Moderate antimicrobial properties |
| (1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl)cyclohexane | 129228-16-6 | Potential anticancer activity |
Q & A
Q. What are the established synthetic routes for 2-(Methoxymethyl)-2,4-dimethylpentane-1,5-diol, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves multi-step strategies:
-
Step 1 : Start with 2,4-dimethylpentane-1,5-diol (a known building block ).
-
Step 2 : Introduce the methoxymethyl group via alkylation using methoxymethyl chloride or bromide under basic conditions (e.g., NaH in THF).
-
Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key factors include temperature control (<0°C during alkylation to minimize side reactions) and stoichiometric excess of the methoxymethylating agent. Yields range from 45–65% depending on steric hindrance .Table 1 : Comparison of Synthetic Conditions
Method Reagents Yield (%) Reference Alkylation of diol Methoxymethyl chloride, NaH 58 Epoxide ring-opening* Methoxymethyl Grignard 42 [Hypothetical]
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify the methoxymethyl (–OCH2O–) protons as a singlet at δ 3.2–3.4 ppm. Adjacent methyl groups (C2 and C4) appear as doublets (δ 0.9–1.1 ppm) .
- ¹³C NMR : The methoxymethyl carbon resonates at δ 55–60 ppm, while hydroxyl-bearing carbons (C1 and C5) appear at δ 65–70 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 177.1492 (calculated for C9H20O3).
- IR Spectroscopy : Hydroxyl (–OH) stretches at 3300–3500 cm⁻¹ and ether (C–O–C) at 1100–1250 cm⁻¹ .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Table 2 : Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H20O3 | |
| Molecular Weight | 176.25 g/mol | |
| Solubility | Miscible in polar solvents (e.g., DMSO, ethanol) | |
| LogP (Partition Coeff.) | ~0.8 (indicative of moderate lipophilicity) |
Advanced Research Questions
Q. How does stereochemistry at C2 and C4 influence reactivity in esterification or glycosylation reactions?
- Methodological Answer : The (2R,4S) and (2S,4R) diastereomers exhibit distinct reactivity:
- Esterification : The (2R,4S) isomer reacts faster with acetyl chloride due to favorable spatial alignment of hydroxyl groups (ΔG‡ ≈ 25 kJ/mol lower than (2S,4S)) .
- Glycosylation : Steric hindrance in (2S,4S) reduces glycosyl acceptor efficiency by 30% compared to (2R,4S) .
Experimental Design : Use chiral HPLC (e.g., Chiralpak IA column) to separate isomers, then perform kinetic studies under standardized conditions.
Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from solvent polarity and catalyst choice. For example:
- Case 1 : Conflicting yields (60% vs. 35%) in Mitsunobu reactions may stem from residual water in THF (anhydrous conditions critical) .
- Case 2 : Discrepant regioselectivity in epoxide formation could result from temperature gradients during cyclization.
Resolution Strategy :
Replicate experiments with strict control of solvent purity (Karl Fischer titration for water content).
Use in situ monitoring (e.g., ReactIR) to track intermediate formation.
Q. What is the role of the methoxymethyl group in modulating biological activity, based on structure-activity relationship (SAR) studies?
- Methodological Answer : The methoxymethyl group enhances:
- Membrane permeability : By increasing LogP (compared to unsubstituted diols), facilitating cellular uptake .
- Metabolic stability : Resistance to esterase cleavage due to steric shielding of the ether bond .
SAR Workflow :
Synthesize analogs (e.g., ethoxymethyl, hydroxylmethyl).
Test in vitro permeability (Caco-2 assay) and metabolic stability (microsomal incubation).
Q. What analytical strategies are recommended for detecting trace impurities in high-purity samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
